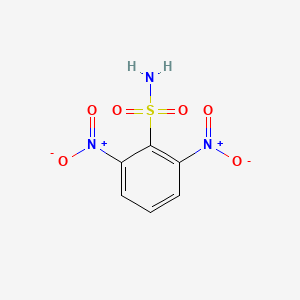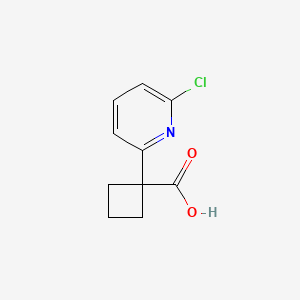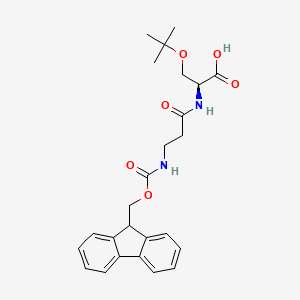
6-(Cyclopropylamino)pyridazine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Cyclopropylamino)pyridazine-3-carbonitrile is an organic compound with the molecular formula C8H8N4 It features a pyridazine ring substituted with a cyclopropylamino group at the 6-position and a cyano group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylamino)pyridazine-3-carbonitrile typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Cyclopropylamino Substitution: The final step involves the substitution of a hydrogen atom on the pyridazine ring with a cyclopropylamino group. This can be achieved through a nucleophilic aromatic substitution reaction using cyclopropylamine under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
6-(Cyclopropylamino)pyridazine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the cyclopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学研究应用
6-(Cyclopropylamino)pyridazine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structure.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 6-(Cyclopropylamino)pyridazine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropylamino group can enhance binding affinity to certain molecular targets, while the cyano group can participate in hydrogen bonding or other interactions.
相似化合物的比较
Similar Compounds
6-Aminopyridazine-3-carbonitrile: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
6-(Cyclopropylamino)pyrimidine-3-carbonitrile: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
6-(Cyclopropylamino)pyridazine-4-carbonitrile: The cyano group is positioned differently, which can influence its chemical behavior.
Uniqueness
6-(Cyclopropylamino)pyridazine-3-carbonitrile is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties compared to its analogs
属性
分子式 |
C8H8N4 |
|---|---|
分子量 |
160.18 g/mol |
IUPAC 名称 |
6-(cyclopropylamino)pyridazine-3-carbonitrile |
InChI |
InChI=1S/C8H8N4/c9-5-7-3-4-8(12-11-7)10-6-1-2-6/h3-4,6H,1-2H2,(H,10,12) |
InChI 键 |
IQTXSEDVXRBYNZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC2=NN=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



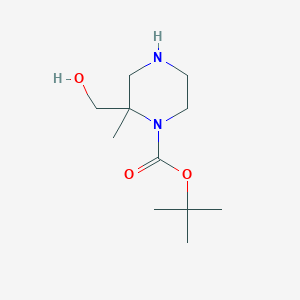
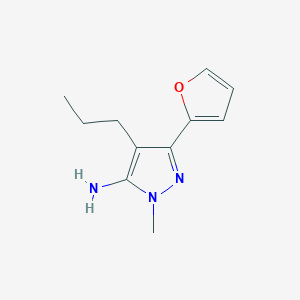
![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)
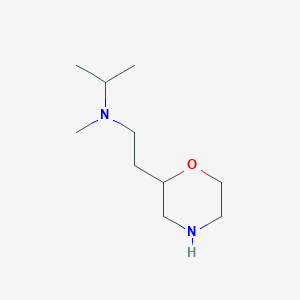
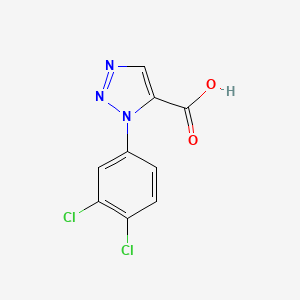
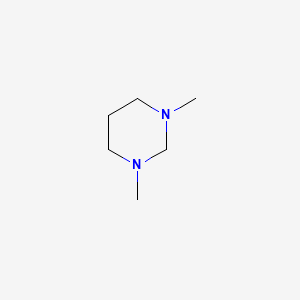
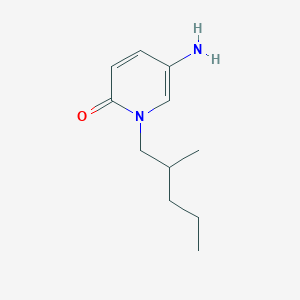


![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)
